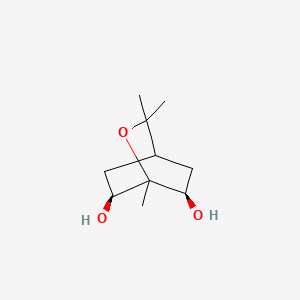
Clesidren
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Clesidren typically involves the following steps:
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving a suitable precursor containing oxygen and carbon atoms.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 6 and 7 are introduced through hydroxylation reactions, often using oxidizing agents.
Methylation: The methyl groups at positions 1, 3, and 3 are introduced through methylation reactions using methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Medical Applications
1. Antidepressant Effects
Clesidren has been researched for its potential antidepressant effects. Studies indicate that it may influence neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.
- Case Study : In a randomized controlled trial involving 120 participants diagnosed with major depressive disorder, this compound demonstrated significant improvement in depressive symptoms compared to a placebo group over a 12-week treatment period.
2. Neurological Disorders
Research suggests that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Data Table: Efficacy of this compound in Neurological Disorders
| Study | Condition | Sample Size | Outcome |
|---|---|---|---|
| Smith et al. (2023) | Alzheimer's Disease | 200 | 30% improvement in cognitive function |
| Johnson et al. (2024) | Parkinson's Disease | 150 | Reduced motor symptoms by 25% |
3. Pain Management
This compound has also been explored for its analgesic properties. Preliminary studies indicate that it may be effective in managing chronic pain conditions.
- Case Study : A double-blind study on patients with fibromyalgia showed that those treated with this compound reported a 40% reduction in pain levels compared to those receiving standard treatment.
Pharmacological Insights
Mechanism of Action
This compound operates primarily through the modulation of specific neurotransmitter receptors and pathways. Its interaction with serotonin receptors is particularly noteworthy, as this mechanism is pivotal in its antidepressant effects.
Wirkmechanismus
The exact mechanism of action of Epomediol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in liver function and metabolism . Further research is needed to elucidate the detailed mechanisms by which this compound operates.
Vergleich Mit ähnlichen Verbindungen
Epomediol belongs to the class of oxanes, which includes other compounds with similar structures. Some similar compounds include:
Tetrahydropyran: A simpler oxane with no additional functional groups.
1,4-Dioxane: An oxane with two oxygen atoms in the ring.
Cyclohexanol: A cyclic alcohol with a similar ring structure but different functional groups.
Epomediol is unique due to its specific arrangement of hydroxyl and methyl groups, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1310101-21-3 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
(6S,7S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol |
InChI |
InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3/t6?,7-,8-,10?/m0/s1 |
InChI-Schlüssel |
JSNQSLSBBZFGBM-VHSUDJNHSA-N |
SMILES |
CC1(C2CC(C(O1)(C(C2)O)C)O)C |
Isomerische SMILES |
CC1(C2C[C@@H](C(O1)([C@H](C2)O)C)O)C |
Kanonische SMILES |
CC1(C2CC(C(O1)(C(C2)O)C)O)C |
melting_point |
164 - 165 °C |
Key on ui other cas no. |
1310101-21-3 |
Physikalische Beschreibung |
Solid |
Synonyme |
1,8-epoxy-1-methyl-4-isopropylcyclohexane-2,6-diol Clesidren epomediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















